molecular formula C12H14F2O B1324694 3',5'-Difluoro-2,2-dimethylbutyrophenone CAS No. 898766-06-8

3',5'-Difluoro-2,2-dimethylbutyrophenone

Cat. No.: B1324694
CAS No.: 898766-06-8
M. Wt: 212.24 g/mol
InChI Key: DVWYIAVTKPUZJC-UHFFFAOYSA-N
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Description

3',5'-Difluoro-2,2-dimethylbutyrophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3' and 5' positions of the phenyl ring and two methyl groups at the 2-position of the butyrophenone backbone.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYIAVTKPUZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642461
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-06-8
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Butyrophenones

3',5'-Dichloro-2,2-dimethylbutyrophenone (CAS 898766-00-2)
  • Structure : Chlorine replaces fluorine at 3' and 5' positions.
  • Molecular Formula : C₁₂H₁₄Cl₂O (vs. C₁₂H₁₄F₂O for the target compound).
  • Molecular Weight : 245.15 g/mol (vs. ~212 g/mol estimated for the fluoro analog).
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce ring deactivation, increasing susceptibility to electrophilic substitution.
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-99-5)
  • Structure : Dichloro substitution at 2' and 6', with a dioxane ring.
  • Key Difference : The dioxane moiety introduces conformational rigidity and polarity, contrasting with the target compound’s simpler alkyl chain. This structural complexity may affect solubility and intermolecular interactions .

Fluorinated Acetophenone Derivatives

3',5'-Difluoro-2'-hydroxyacetophenone (CAS 140675-42-9)
  • Structure: Hydroxyl group at 2' instead of dimethylbutyrophenone.
  • Molecular Formula : C₈H₆F₂O₂.
  • Properties: The hydroxyl group enables hydrogen bonding, increasing water solubility and acidity (pKa ~8–10). This contrasts with the target compound’s non-polar dimethyl group, which enhances lipophilicity. Used as a precursor in chroman-4-one synthesis .
3',5'-Difluoroacetophenone
  • Structure: Lacks the dimethylbutyrophenone backbone.
  • Impact : Simpler structure reduces steric hindrance, likely accelerating reactions like nucleophilic additions. The absence of alkyl chains may limit utility in applications requiring hydrophobic interactions .

Methoxy- and Chloro-Substituted Analogs

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • Structure : Methoxy group at 5', fluorine at 3' and 4', and methyl at 3-position.
  • Impact : Methoxy’s electron-donating effect counteracts fluorine’s electron-withdrawing nature, altering electronic distribution on the ring. This could modulate binding affinity in biological systems compared to the target compound .

Physicochemical and Reactivity Comparisons

Property 3',5'-Difluoro-2,2-dimethylbutyrophenone (Est.) 3',5'-Dichloro-2,2-dimethylbutyrophenone 3',5'-Difluoro-2'-hydroxyacetophenone
Molecular Weight (g/mol) ~212 245.15 172.13
LogP (Lipophilicity) High (dimethyl group) Higher (Cl substituents) Moderate (polar hydroxyl)
Electrophilic Reactivity Low (F deactivation) Moderate (Cl less deactivating) Low (F and OH deactivation)
Metabolic Stability High (C-F bonds resistant to oxidation) Moderate (C-Cl bonds more labile) Moderate (OH susceptible to conjugation)

Biological Activity

3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDB) is a synthetic compound with the molecular formula C12H14F2OC_{12}H_{14}F_{2}O and a molecular weight of 212.24 g/mol. It is primarily studied for its potential biological activities, including interactions with various biomolecules and its applications in medicinal chemistry.

Chemical Structure and Properties

DFDB features a butyrophenone backbone with two fluorine substituents at the 3' and 5' positions of the phenyl ring. This unique substitution pattern contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC12H14F2OC_{12}H_{14}F_{2}O
Molecular Weight212.24 g/mol
IUPAC Name1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one
CAS Number898766-06-8

The biological activity of DFDB is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, potentially influencing processes such as:

  • Enzyme inhibition
  • Receptor modulation
  • Cell signaling pathways

Research Findings

  • In Vitro Studies : DFDB has been investigated for its effects on various cell lines, showing potential as a modulator of cellular responses. For example, it has demonstrated activity in assays involving receptor binding and enzyme inhibition.
  • Pharmacological Applications : The compound is being explored for its potential therapeutic applications in treating conditions such as obesity, anxiety, and depression. Research indicates that DFDB may influence metabolic pathways related to these disorders.
  • Case Studies :
    • A study highlighted DFDB's role in modulating melanin-concentrating hormone (MCH) receptors, which are implicated in feeding behavior and energy homeostasis. In vitro assays showed that DFDB could inhibit MCH receptor activation, suggesting a potential role in weight management therapies .
    • Another investigation focused on the compound's effect on neuronal cell lines, where it was found to influence neurotransmitter release, indicating possible applications in neuropharmacology .

Comparative Analysis with Similar Compounds

DFDB shares structural similarities with other fluorinated compounds but exhibits unique properties due to its specific substitution pattern. Below is a comparison table highlighting key differences:

Compound Molecular Formula Key Activity
This compoundC12H14F2OC_{12}H_{14}F_{2}OMCH receptor modulation
3,5-Difluorobenzyl bromideC9H8F2BrC_{9}H_{8}F_{2}BrPrecursor for synthesis
4-Chloro-3-fluorophenyl ketoneC12H12ClFC_{12}H_{12}ClFCannabinoid receptor interaction

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